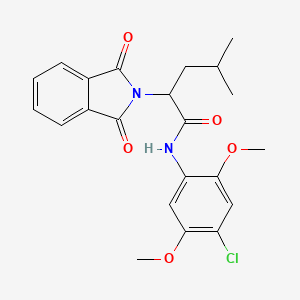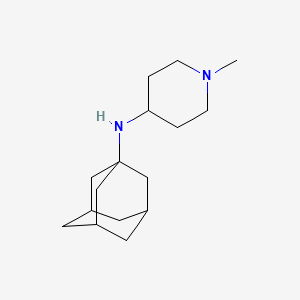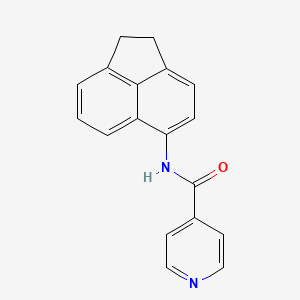
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-1,3-thiazolidine-2,4-dione, commonly known as BZML, is a chemical compound that has been extensively studied in scientific research. BZML belongs to the class of thiazolidinedione compounds that exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of BZML involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. BZML binds to PPARγ and induces conformational changes that result in the activation of target genes involved in glucose and lipid metabolism. Additionally, BZML has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BZML has been shown to have several biochemical and physiological effects. BZML has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BZML has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BZML has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
BZML has several advantages for lab experiments. BZML is a well-characterized compound that is readily available. Additionally, BZML has been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of action of thiazolidinedione compounds. However, BZML has some limitations for lab experiments. BZML has low solubility in water, which can limit its use in some assays. Additionally, BZML has not been extensively studied in humans, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of BZML. One potential direction is to investigate the effects of BZML on other biological pathways, such as autophagy and oxidative stress. Additionally, future studies could investigate the potential of BZML as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, future studies could investigate the structure-activity relationship of BZML and related thiazolidinedione compounds to identify more potent and selective compounds.
Synthesemethoden
The synthesis of BZML involves the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione with benzyl bromide in the presence of a base. The reaction results in the formation of BZML, which can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BZML has been extensively studied for its biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. BZML has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. BZML has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BZML has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Eigenschaften
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17-16(9-13-6-7-14-15(8-13)23-11-22-14)24-18(21)19(17)10-12-4-2-1-3-5-12/h1-9H,10-11H2/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBIOIEIDGNPI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-benzyl-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)


![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)
![5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
![N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5141211.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)
![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)